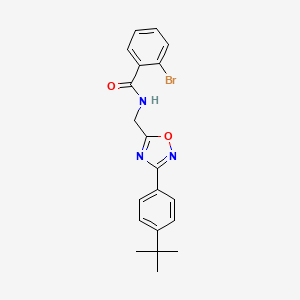
3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol, also known as FMQ, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. In
Mécanisme D'action
The mechanism of action of 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division in cancer cells. 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol has been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which contribute to oxidative stress and inflammation.
Biochemical and Physiological Effects:
3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol has been found to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting the growth and proliferation of bacteria. 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol has also been found to possess anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a range of conditions. Additionally, 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol has been shown to exhibit potent activity against cancer cells and bacteria, making it a useful tool for studying these diseases. However, there are also limitations to the use of 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate the interpretation of results.
Orientations Futures
There are several future directions for research on 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol. One area of interest is the development of 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol analogs with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol and its potential therapeutic applications. Finally, the use of 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol in combination with other drugs or therapies should be explored to determine whether it could enhance their efficacy.
Méthodes De Synthèse
3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol can be synthesized through a multi-step process starting with the reaction of furan-2-carboxylic acid with hydrazine hydrate to form furan-2-carbohydrazide. The resulting compound is then reacted with ethyl chloroacetate to form 5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)ethyl carbamate. Finally, the synthesis is completed by reacting 5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)ethyl carbamate with 8-methylquinolin-2-ol in the presence of a base.
Applications De Recherche Scientifique
3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol has also been investigated for its antimicrobial properties, showing activity against both gram-positive and gram-negative bacteria. Additionally, 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol has been found to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-8-methyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c1-9-4-2-5-10-8-11(15(20)17-13(9)10)14-18-16(22-19-14)12-6-3-7-21-12/h2-8H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXINJNVUQILEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-8-methyl-1H-quinolin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}formamido)benzoate](/img/structure/B7714069.png)

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7714079.png)








![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7714163.png)

![N-(3-acetylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714172.png)